molecular formula C8H5ClF3NO B1334448 2-Chloro-3-(trifluoromethyl)benzamide CAS No. 39959-94-9

2-Chloro-3-(trifluoromethyl)benzamide

Cat. No. B1334448
CAS RN: 39959-94-9
M. Wt: 223.58 g/mol
InChI Key: HHXSRPAINZKJQZ-UHFFFAOYSA-N
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Description

2-Chloro-3-(trifluoromethyl)benzamide is a chemical compound with the CAS Number: 39959-94-9 . It has a molecular weight of 223.58 and its IUPAC name is 2-chloro-3-(trifluoromethyl)benzamide .


Molecular Structure Analysis

The InChI code for 2-Chloro-3-(trifluoromethyl)benzamide is 1S/C8H5ClF3NO/c9-6-4(7(13)14)2-1-3-5(6)8(10,11)12/h1-3H,(H2,13,14) .


Physical And Chemical Properties Analysis

2-Chloro-3-(trifluoromethyl)benzamide is a solid . More detailed physical and chemical properties are not provided in the search results.

Scientific Research Applications

Pharmaceutical Development

The trifluoromethyl group in compounds like 2-Chloro-3-(trifluoromethyl)benzamide is often associated with a range of pharmacological activities. This compound can be utilized in the synthesis of various FDA-approved drugs, particularly because fluorine atoms can significantly affect the growth of pharmaceuticals . The unique properties of the trifluoromethyl group make it a valuable pharmacophore in drug design, potentially leading to the development of new medications with improved efficacy and safety profiles.

Agrochemical Innovation

In the agrochemical industry, trifluoromethylpyridines, a category to which 2-Chloro-3-(trifluoromethyl)benzamide belongs, are key structural motifs in active ingredients for crop protection . These compounds are used to develop pesticides that are more effective due to the unique physicochemical properties conferred by the fluorine atom. This leads to better protection of crops from pests, enhancing food security.

Antioxidant Research

The antioxidant properties of compounds containing the trifluoromethyl group are of significant interest in scientific research. 2-Chloro-3-(trifluoromethyl)benzamide may be studied for its potential antioxidant activity, which could have implications in the treatment of oxidative stress-related diseases .

Antibacterial Applications

Research into the antibacterial activities of trifluoromethyl compounds is ongoing. 2-Chloro-3-(trifluoromethyl)benzamide could be a candidate for the development of new antibacterial agents, contributing to the fight against antibiotic-resistant bacteria .

Safety and Hazards

The safety information for 2-Chloro-3-(trifluoromethyl)benzamide is available in its Material Safety Data Sheet (MSDS) . For more specific safety and hazard information, please refer to the MSDS.

properties

IUPAC Name

2-chloro-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO/c9-6-4(7(13)14)2-1-3-5(6)8(10,11)12/h1-3H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHXSRPAINZKJQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70397499
Record name 2-chloro-3-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(trifluoromethyl)benzamide

CAS RN

39959-94-9
Record name 2-chloro-3-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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